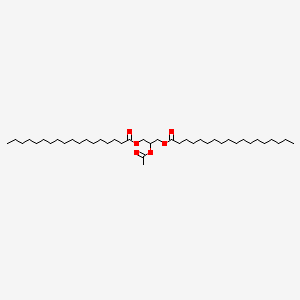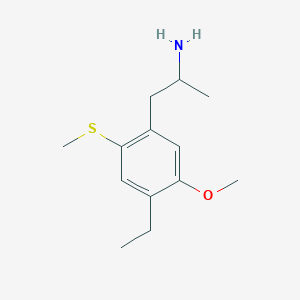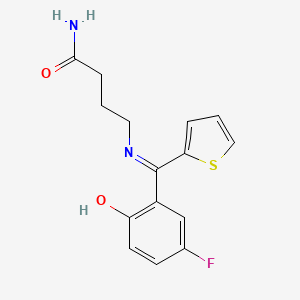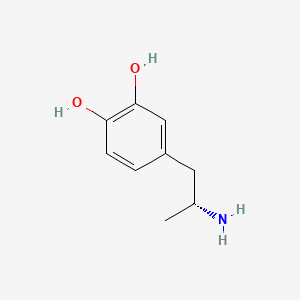
1,2-Benzenediol, 4-((2R)-2-aminopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-((2R)-2-aminopropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-benzenediol and (2R)-2-aminopropyl derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediates, followed by the coupling of the 1,2-benzenediol moiety with the (2R)-2-aminopropyl group.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediol, 4-((2R)-2-aminopropyl)- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Benzenediol, 4-((2R)-2-aminopropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Benzenediol, 4-((2R)-2-aminopropyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes, including enzyme inhibition and interaction with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Benzenediol, 4-((2R)-2-aminopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
類似化合物との比較
1,2-Benzenediol, 4-((2R)-2-aminopropyl)- can be compared with other similar compounds, such as:
1,2-Dihydroxybenzene (Catechol): Catechol is a simpler compound with two hydroxyl groups on the benzene ring. It is widely used in organic synthesis and has various industrial applications.
1,3-Dihydroxybenzene (Resorcinol): Resorcinol has hydroxyl groups at the 1 and 3 positions. It is used in the production of resins, adhesives, and pharmaceuticals.
1,4-Dihydroxybenzene (Hydroquinone): Hydroquinone has hydroxyl groups at the 1 and 4 positions. It is used as a reducing agent and in the production of photographic developers.
The uniqueness of 1,2-Benzenediol, 4-((2R)-2-aminopropyl)- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
2743-78-4 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
4-[(2R)-2-aminopropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m1/s1 |
InChIキー |
KSRGADMGIRTXAF-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](CC1=CC(=C(C=C1)O)O)N |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


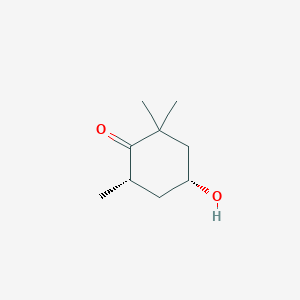
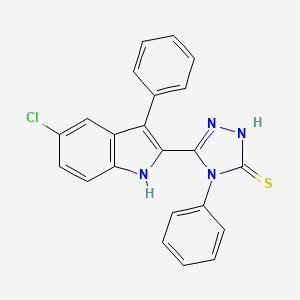
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)
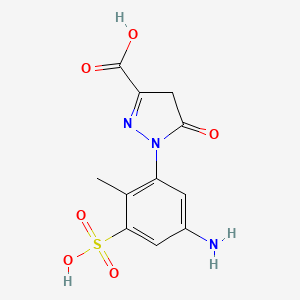
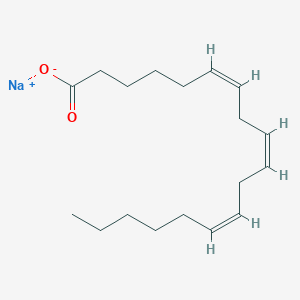
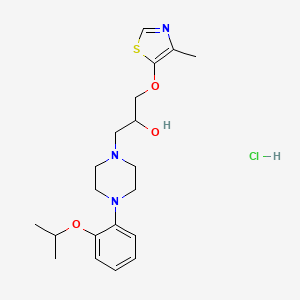
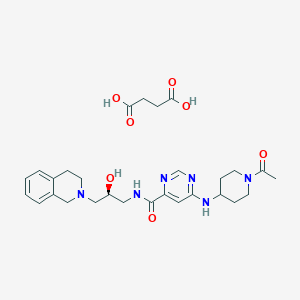
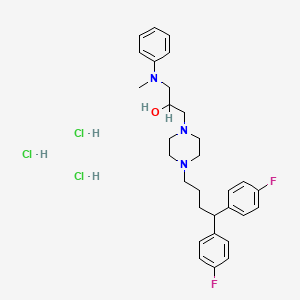

![Diaspartate de quinine [French]](/img/structure/B12763293.png)
